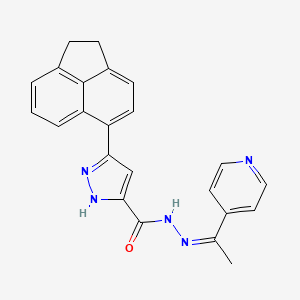
(Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C23H19N5O and its molecular weight is 381.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H17N5O |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide |
| InChI Key | MTNPMNNQDVUZJG-ZMOGYAJESA-N |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from acenaphthylene derivatives and utilizing various reagents to form the pyrazole framework. The reaction conditions often require specific catalysts and solvents to ensure high purity and yield.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to our compound have shown potent inhibitory effects on cancer cell lines such as MCF-7, with IC₅₀ values in the low micromolar range. Specifically, compounds with structural similarities have been reported to inhibit EGFR kinase activity, suggesting a mechanism that could be relevant for tumor growth inhibition .
The proposed mechanism of action for this compound involves binding to specific protein targets, potentially altering enzyme activities involved in signal transduction pathways. This interaction may lead to downstream effects that inhibit cell proliferation and induce apoptosis in cancer cells .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been reported to exhibit a range of biological activities including:
- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus.
- Anti-inflammatory Effects: Certain compounds have been identified as COX-2 inhibitors, which could be beneficial in treating inflammatory diseases.
- Antiparasitic and Antiviral Activities: Emerging research suggests potential applications in treating parasitic infections and viral diseases .
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Case Study on Anticancer Activity:
- Mechanistic Insights:
Propiedades
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-14(15-9-11-24-12-10-15)25-28-23(29)21-13-20(26-27-21)18-8-7-17-6-5-16-3-2-4-19(18)22(16)17/h2-4,7-13H,5-6H2,1H3,(H,26,27)(H,28,29)/b25-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEPGLZAKBXCEZ-QFEZKATASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)/C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














